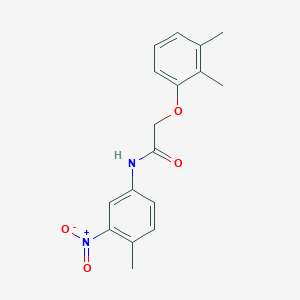![molecular formula C13H18ClN3O B5516768 5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)
5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known as benzimidazoles, which are characterized by a fusion of benzene and imidazole rings. Benzimidazoles and their derivatives are notable for a wide range of applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of similar dimethyl-substituted benzimidazoles has been explored. For instance, Hehir et al. (2008) describe the synthesis of benzimidazoles containing cyclopropane fused onto different alicyclic rings, which could be relevant for understanding the synthesis process of the specified compound (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, Shi et al. (2007) detailed the crystal structure of a dimethyl-cyclohexenone compound, providing insights into the structural aspects of similar benzimidazole derivatives (Shi et al., 2007).
Chemical Reactions and Properties
Benzimidazole derivatives exhibit a range of chemical reactions. Gürbüz et al. (2016) studied 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, providing insight into their chemical behavior and properties (Gürbüz, Tavman, Çinarli, & Boz, 2016).
Physical Properties Analysis
The physical properties of benzimidazole compounds can vary widely. Studies like those conducted by Uršič et al. (2010) on related compounds can offer a general understanding of the physical characteristics of such molecules (Uršič, Svete, & Stanovnik, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzimidazole derivatives have been a subject of study. Kornicka, Sa̧czewski, & Gdaniec (2004) investigated 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines, shedding light on the chemical properties of similar compounds (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound's synthesis involves the thermolysis of dimethyl substituted benzimidazoles, where cyclopropane is fused onto a range of alicyclic rings. This process yields cyclopropane fused pyrrolo-, pyrido-, azepino-, and azocino[1,2-a]benzimidazoles. Dimethyl group substituents significantly impact the cytotoxicity of benzimidazolequinone towards human skin fibroblast cells, indicating the importance of structural modifications on biological activity (Hehir et al., 2008).
Antimicrobial, Cytotoxic, and Anthelmintic Potential
- Novel benzimidazolopeptides were synthesized from substituted benzimidazolyl-benzoic/salicylic acids and screened for their antimicrobial, anthelmintic, and cytotoxic activities. These compounds exhibited moderate to good activity against various pathogens and cell lines, highlighting the compound's potential in therapeutic applications (Dahiya & Pathak, 2007).
Novel Triazafulvalene System
- A new triazafulvalene system was synthesized involving cycloaddition and alkylation reactions. This system offers a novel scaffold for developing therapeutic agents with potential biological activities (Uršič et al., 2010).
Antileukemic Agents
- 1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and evaluated as potential chemotherapeutic agents against leukemic cells. These compounds induced cell cycle arrest and apoptosis, indicating their promise as antileukemic agents (Gowda et al., 2009).
Novel Synthetic Approaches
- Recent developments in the synthesis of (Het)arylbenzimidazoles have been reviewed, emphasizing environmentally benign conditions and innovative synthetic strategies. This review highlights the compound's versatility in drug development and its significance in pharmaceutical research (Mamedov & Zhukova, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(cyclopropylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-15-11-6-3-9(8-14-10-4-5-10)7-12(11)16(2)13(15)17;/h3,6-7,10,14H,4-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLJLVGTIUVMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3CC3)N(C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)
![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)
![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)

![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)


![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5516788.png)
![5-ethyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5516796.png)